5-Nitro-2-(trifluoromethyl)pyridine

Description

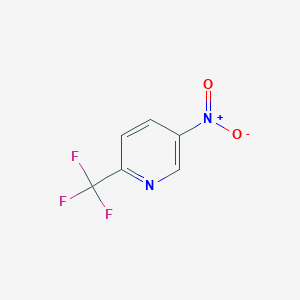

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-2-1-4(3-10-5)11(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSJYRKGWJZNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554189 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116470-66-7 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Nitro-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the electron-withdrawing nitro and trifluoromethyl groups on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and a discussion of its applications in modern drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 116470-66-7 | [1] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.10 g/mol | [1] |

| Appearance | Off-white crystalline powder | [2] |

| Purity | Typically ≥97% | [1] |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines often involves multi-step processes.[3] A common strategy for related compounds involves the halogenation and subsequent fluorination of picoline derivatives.[3] The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups. This makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a versatile handle for further functionalization.

Experimental Protocols

The following are representative experimental protocols for the synthesis and derivatization of related trifluoromethylpyridine compounds. These can be adapted for this compound.

Protocol 1: Synthesis of a Chlorinated Pyridine Intermediate

This protocol outlines the general steps for the synthesis of a chloro-substituted trifluoromethylpyridine from a hydroxy-pyridine precursor, which is a common strategy in the synthesis of such intermediates.[4][5]

Materials:

-

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Acetonitrile (solvent, if using POCl₃)

-

Benzyltriethylammonium chloride (phase transfer catalyst, if using POCl₃)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile), slowly add thionyl chloride (excess) or phosphorus oxychloride (3.0 eq).[4][5]

-

Add a catalytic amount of DMF.[5] If using POCl₃, a phase transfer catalyst like benzyltriethylammonium chloride can also be added.[4]

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]

-

Upon completion, carefully quench the reaction mixture with water or pour it onto ice.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][5]

-

The crude product can be purified by column chromatography if necessary.

References

- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 2. innospk.com [innospk.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(trifluoromethyl)pyridine is a key chemical intermediate in the synthesis of various functionalized pyridine derivatives. Its unique electronic properties, stemming from the presence of a strong electron-withdrawing nitro group and a trifluoromethyl group on the pyridine ring, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its physical and spectral properties, synthesis and purification protocols, reactivity, and stability.

Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.10 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Melting Point | Data not available. For comparison, 5-Amino-2-(trifluoromethyl)pyridine has a melting point of 39-43 °C.[2] | |

| Boiling Point | Data not available. For comparison, 2,3-Dichloro-5-(trifluoromethyl)pyridine has a boiling point of 80 °C at 20 mm Hg.[3] | |

| Solubility | Data not available. Likely soluble in common organic solvents. | Inferred from general chemical principles |

| Purity | Typically ≥97% or ≥98% | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its molecular structure.

| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 9.52 | 2.3 | d | H-6 | [4] |

| 8.72 | 8.6, 2.4 | dd | H-4 | [4] | |

| 7.97 | 8.6 | d | H-3 | [4] | |

| ¹³C NMR (101 MHz, CDCl₃) | 152.3 | 35.4 | q | C-2 | [4] |

| 151.7 | s | C-6 | [4] | ||

| 137.7 | s | C-5 | [4] | ||

| 133.1 | 0.9 | q | C-4 | [4] | |

| 121.0 | 2.7 | q | C-3 | [4] | |

| 120.9 | 275.8 | q | CF₃ | [4] | |

| ¹⁹F NMR (376 MHz, CDCl₃) | -68.1 | s | CF₃ | [4] |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1540, ~1350 | Nitro (NO₂) group | Asymmetric and Symmetric Stretching |

| ~1350-1100 | C-F (in CF₃ group) | Stretching |

The presence of strong absorption bands around 1540 cm⁻¹ and 1350 cm⁻¹ would be indicative of the nitro group, while strong absorptions in the 1350-1100 cm⁻¹ region would confirm the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30). Fragmentation of the trifluoromethyl group could lead to the loss of a fluorine atom (m/z 19) or the CF₃ radical (m/z 69).

Experimental Protocols

Synthesis of this compound

A general method for the nitration of pyridines can be adapted for the synthesis of this compound from 2-(trifluoromethyl)pyridine.[5][6]

Reaction Scheme:

Synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Reactant: Slowly add 2-(trifluoromethyl)pyridine to the cooled sulfuric acid with continuous stirring.

-

Nitration: Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate is formed.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by standard laboratory techniques such as recrystallization or column chromatography.[7]

Recrystallization Workflow:

Recrystallization workflow for purification.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, with the polarity gradually increased to elute the product. The appropriate solvent system should be determined by thin-layer chromatography (TLC).

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two strong electron-withdrawing groups.

-

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. The presence of a good leaving group at these positions would facilitate substitution reactions with various nucleophiles such as amines, alkoxides, and thiolates.[8][9]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a route to 5-amino-2-(trifluoromethyl)pyridine, another important synthetic intermediate.

-

Stability: The compound is expected to be stable under normal storage conditions. However, it may be sensitive to strong acids, strong bases, and strong reducing agents. Safety data sheets for similar compounds recommend storing in a dry, cool, and well-ventilated place.

Logical Relationship of Reactivity:

References

- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 2. 5-Amino-2-(trifluoromethyl)pyridine CAS#: 106877-33-2 [m.chemicalbook.com]

- 3. 573762-57-9|5-Nitro-3-trifluoromethylpyridine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 4. 33252-64-1 Cas No. | 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

5-Nitro-2-(trifluoromethyl)pyridine structure elucidation and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, properties, and characterization of 5-Nitro-2-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines relevant spectroscopic data, experimental protocols for its analysis, and a plausible synthetic workflow.

Compound Identification and Properties

IUPAC Name: this compound

The structure of this compound consists of a pyridine ring substituted with a nitro group at the 5-position and a trifluoromethyl group at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |

| Molecular Weight | 192.10 g/mol | [1] |

| Purity | 97% | [1] |

| Appearance | Solid | |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.52 (d, J = 2.3 Hz, 1H), 8.72 (dd, J = 8.6, 2.4 Hz, 1H), 7.97 (d, J = 8.6 Hz, 1H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.6 (q, J = 36.0 Hz), 145.5 (s), 145.4 (s), 133.0 (s), 121.2 (q, J = 2.6 Hz), 120.5 (q, J = 276.0 Hz) | [2] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -68.1 (s, 3F) | [2] |

| Mass Spectrum (GC-MS) | m/z 192 (M⁺) | [2] |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a multi-step process, often starting from readily available picoline or substituted pyridine precursors. The general workflow involves the introduction of the trifluoromethyl group, followed by nitration. Subsequent characterization is crucial to confirm the structure and purity of the final product.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical principles and spectroscopic techniques.

Synthesis

A plausible synthetic route involves the nitration of a trifluoromethylpyridine precursor. The following is a generalized protocol.

Example Precursor Synthesis: 2-hydroxy-3-nitro-5-trifluoromethylpyridine

-

Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a flask cooled to 0°C.[3]

-

Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise while maintaining the temperature at 0°C.[3]

-

After the addition is complete, continue stirring at 0°C for 1 hour.[3]

-

Raise the temperature to 65°C and stir for 24 hours.[3]

-

Cool the reaction mixture to room temperature and quench by slowly pouring it into ice (300 g).[3]

-

Neutralize the mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).[3]

-

Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL).[3]

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[3]

The resulting hydroxy-nitro-trifluoromethylpyridine can then be converted to the target compound through further reactions, such as chlorination followed by dehalogenation, or other functional group interconversions.

Characterization

Objective: To confirm the chemical structure by identifying the proton, carbon, and fluorine environments.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified solid product.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

Instrumentation and Parameters (Example):

-

Instrument: 400 MHz NMR Spectrometer.

-

Nuclei to be observed: ¹H, ¹³C, ¹⁹F.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30 or similar).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30 or similar).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64.

-

Reference: An external or internal standard such as CFCl₃.

-

Objective: To identify characteristic functional groups, such as the nitro group and aromatic C-H bonds.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved.

Instrumentation and Parameters (Example):

-

Instrument: GC-MS system.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Temperature Program:

-

Initial temperature: 50-100°C.

-

Ramp rate: 10-20°C/min.

-

Final temperature: 250-300°C.

-

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Applications in Drug Development

Trifluoromethylpyridine derivatives are highly valued in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The nitro group can serve as a synthetic handle for further functionalization or can be a key pharmacophoric feature. This compound is therefore an important building block for the synthesis of a wide range of biologically active molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Shifts for 5-Nitro-2-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 5-Nitro-2-(trifluoromethyl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed structural information and characterization of this compound. The guide includes tabulated NMR data, a detailed experimental protocol for data acquisition, and visualizations of key relationships in NMR analysis.

Nuclear Magnetic Resonance Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The data presented here was obtained in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The proton NMR spectrum displays signals corresponding to the three aromatic protons on the pyridine ring. The electron-withdrawing effects of the nitro and trifluoromethyl groups significantly influence the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum.

Table 1: ¹H NMR Data for this compound in CDCl₃.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 9.52 | d | 2.3 |

| H-4 | 8.72 | dd | 8.6, 2.4 |

| H-3 | 7.97 | d | 8.6 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group results in splitting of the C-2 signal and the CF₃ signal itself due to carbon-fluorine coupling.

Table 2: ¹³C NMR Data for this compound in CDCl₃. [1]

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 152.6 | q | 36.0 |

| C-5 | 145.5 | s | - |

| C-6 | 145.4 | s | - |

| C-4 | 133.0 | s | - |

| C-3 | 121.2 | q | 2.6 |

| CF₃ | 120.5 | q | 276.0 |

Experimental Protocol for NMR Analysis

The following section outlines a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard laboratory practices for the analysis of small organic molecules.[2][3][4]

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can also reference the spectra to the residual solvent signal (for CDCl₃, δ ≈ 7.26 ppm in ¹H NMR and δ ≈ 77.16 ppm in ¹³C NMR).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

2.2. NMR Spectrometer and Data Acquisition

-

Instrumentation: The NMR spectra can be acquired on a 400 MHz (or higher field) NMR spectrometer.[1]

-

Tuning and Shimming: Insert the sample into the spectrometer probe. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon, simplifying interpretation.

-

Spectral Width: A spectral width of approximately 200-250 ppm is required to cover the full range of carbon chemical shifts.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

2.3. Data Processing

-

Fourier Transformation: The acquired free induction decays (FIDs) for both ¹H and ¹³C are converted into spectra using a Fourier transform.

-

Phase Correction: The spectra are manually or automatically phase corrected to ensure that all peaks have a positive, absorptive lineshape.

-

Baseline Correction: The baseline of the spectra is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Integration and Peak Picking: The integrals of the peaks in the ¹H NMR spectrum are determined to establish the relative ratios of the different types of protons. For both spectra, the exact chemical shifts of the peaks are determined.

Visualizations

The following diagrams illustrate key relationships and workflows in the NMR analysis of this compound.

Caption: J-Coupling interactions between protons in this compound.

Caption: Logical workflow for NMR data acquisition and analysis.

References

An In-depth Technical Guide to the Solubility Profile of 5-Nitro-2-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility profile of 5-Nitro-2-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols for established methods of solubility measurement, including the Shake-Flask method coupled with Gravimetric Analysis and UV-Vis Spectrophotometry. Furthermore, this guide presents structured tables for data organization and visualization tools to illustrate the experimental workflows, enabling researchers to systematically generate and manage a robust solubility profile for this compound.

Introduction

This compound is a substituted pyridine derivative incorporating both a nitro group and a trifluoromethyl group. These functional groups significantly influence the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its solubility in various organic solvents. The trifluoromethyl group is known to be strongly electron-withdrawing, which can impact the electron density of the pyridine ring. A thorough understanding of the solubility of this compound is essential for its efficient use in synthetic chemistry, particularly in reaction setup, workup, and purification processes like crystallization. Moreover, in the context of drug development, solubility data is paramount for formulation studies and for predicting in vivo behavior.

This guide provides the necessary protocols and tools for researchers to independently and accurately determine the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at standard temperatures (e.g., 25 °C and 37 °C) to provide relevant data for both laboratory work and physiological conditions.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Shake-Flask/Gravimetric | ||

| e.g., Ethanol | 25 | Shake-Flask/Gravimetric | ||

| e.g., Acetone | 25 | Shake-Flask/Gravimetric | ||

| e.g., Acetonitrile | 25 | Shake-Flask/UV-Vis | ||

| e.g., Dichloromethane | 25 | Shake-Flask/Gravimetric | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask/Gravimetric | ||

| e.g., Toluene | 25 | Shake-Flask/Gravimetric | ||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask/Gravimetric | ||

| e.g., Methanol | 37 | Shake-Flask/Gravimetric | ||

| e.g., Ethanol | 37 | Shake-Flask/Gravimetric | ||

| e.g., Acetonitrile | 37 | Shake-Flask/UV-Vis |

Experimental Protocols

Two robust and widely accepted methods for determining the equilibrium solubility of a solid compound in a liquid solvent are the Shake-Flask method combined with Gravimetric Analysis, and the Shake-Flask method followed by UV-Vis Spectrophotometric quantification.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

-

UV-Vis spectrophotometer and quartz cuvettes (for UV-Vis method)

-

Volumetric flasks and pipettes (for UV-Vis method)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1]

-

Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. For more effective separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter appropriate for the solvent being used.

The subsequent analysis of the saturated solution can be performed using either Gravimetric Analysis or UV-Vis Spectrophotometry.

This method is straightforward and does not require a chromophore in the solute. It involves determining the mass of the solute in a known volume of the saturated solution by evaporating the solvent.[2][3][4][5]

Procedure:

-

Transfer a precisely known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to remove any residual moisture.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

-

Mass of solute (m): (Mass of container with solute) - (Mass of empty container)

-

Volume of sample (V): The known volume of the filtered saturated solution taken.

-

Solubility (mg/mL): m (in mg) / V (in mL)

-

Solubility (mol/L): (m (in g) / Molar Mass of compound) / V (in L)

-

The molar mass of this compound (C₆H₃F₃N₂O₂) is 192.10 g/mol .

-

This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region. Pyridine and its derivatives typically show absorbance maxima around 250-260 nm.[6][7]

Procedure:

Part A: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of the compound across a range of wavelengths (e.g., 200-400 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

Part B: Analysis of the Saturated Solution

-

Take the filtered saturated solution prepared using the shake-flask method.

-

Dilute a known volume of the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the previously determined λmax.

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using the linear regression equation (y = mx + c, where y is absorbance and x is concentration).

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (mg/mL or mol/L).

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of solubility.

Conclusion

While direct solubility data for this compound is not yet established in scientific literature, this guide provides the necessary framework for its systematic determination. The detailed protocols for the shake-flask method, combined with either gravimetric or UV-Vis spectrophotometric analysis, offer reliable and reproducible means of quantifying the solubility of this compound in various organic solvents. The provided table template and workflow diagrams are intended to aid researchers in the organized collection and visualization of this critical physicochemical data, thereby supporting further research and development involving this compound.

References

- 1. 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

Thermal Stability and Degradation of 5-Nitro-2-(trifluoromethyl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development and manufacturing. Understanding the decomposition behavior of complex organic molecules such as 5-Nitro-2-(trifluoromethyl)pyridine is essential for ensuring product safety, purity, and shelf-life. This technical guide provides an overview of the currently available information on the thermal properties and degradation of this compound.

Thermal Analysis Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available experimental data on the specific thermal stability of this compound. Studies detailing its decomposition temperature, onset of degradation, and kinetic parameters through methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) have not been identified.

While direct data is unavailable, the thermal behavior of structurally related nitroaromatic compounds can offer some general insights. Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition is often an exothermic process. The presence of both a nitro group (a strong electron-withdrawing group) and a trifluoromethyl group (another powerful electron-withdrawing group) on the pyridine ring is expected to significantly influence the molecule's electronic structure and, consequently, its thermal stability. The decomposition of such compounds can be initiated by the cleavage of the C-NO2 bond.

Potential Degradation Pathways

In the absence of specific experimental studies on the degradation products of this compound, a hypothetical degradation pathway can be proposed based on the known reactivity of similar compounds. Thermal stress could lead to the homolytic cleavage of the C-NO2 bond, generating a pyridyl radical and nitrogen dioxide. Subsequent reactions of these highly reactive species could lead to a complex mixture of degradation products.

It is important to note that factors such as the presence of oxygen, moisture, and impurities can significantly influence the degradation pathway and the final products formed.

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability and degradation profile of this compound, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the kinetics of mass loss.

A typical TGA experimental protocol would involve:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 500 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which significant mass loss begins (onset of decomposition) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

A typical DSC experimental protocol would involve:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The peak temperature and the area under the peak (enthalpy change) provide critical information about the thermal stability.

Proposed Experimental Workflow

To thoroughly characterize the thermal stability and degradation of this compound, the following experimental workflow is recommended.

Navigating the Procurement and Purity of 5-Nitro-2-(trifluoromethyl)pyridine: A Technical Guide

For researchers, scientists, and professionals in the fast-paced world of drug development, the timely acquisition of high-quality chemical intermediates is paramount. 5-Nitro-2-(trifluoromethyl)pyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is one such critical raw material. This technical guide provides an in-depth overview of its commercial availability, typical purity grades, and the analytical methodologies required for its quality assessment.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers specializing in research and development, as well as bulk quantities for larger-scale manufacturing. Major suppliers include well-established companies such as Sigma-Aldrich and Advanced Biochemicals, alongside a number of other global and regional distributors. The compound is typically offered in quantities ranging from grams to kilograms. When sourcing this material, it is crucial to consider not only the list price but also the supplier's reputation, lead times, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

| Supplier | Reported Purity | Available Quantities |

| Sigma-Aldrich | 98% | Gram to Kilogram |

| Advanced Biochemicals | 97%[1] | Gram to Kilogram |

| Fluorochem | Varies (related compounds) | Gram to Kilogram |

| BLD Pharm | Varies (related compounds) | Gram to Kilogram |

| Lab-Chemicals.com | Inquire for details | Inquire for details |

Understanding Purity Grades and Potential Impurities

The purity of this compound is a critical parameter that can significantly impact the outcome of a synthetic process, influencing reaction yield, impurity profiles of subsequent intermediates, and the final active pharmaceutical ingredient (API). Commercially, this compound is most commonly available in purities of 97% and 98%.[1] Higher purity grades may be available upon request from specialized custom synthesis providers.

Potential impurities in this compound can arise from the synthetic route employed. Common synthetic pathways often involve the nitration of 2-(trifluoromethyl)pyridine or related precursors. Therefore, potential impurities could include isomers (such as 3-nitro- or 6-nitro-2-(trifluoromethyl)pyridine), unreacted starting materials, and byproducts of the nitration reaction. It is essential for researchers to be aware of these potential impurities and to have analytical methods in place to detect and quantify them.

Analytical Characterization and Quality Control

To ensure the quality and consistency of this compound, a robust analytical testing regimen is necessary. The most common and effective methods for purity determination and impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A typical reverse-phase HPLC method can be developed for this purpose.

Illustrative Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

-

Sample Preparation: A dilute solution of the sample in the mobile phase or a suitable organic solvent.

Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities.

Illustrative Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the mode depending on the expected concentration of impurities.

-

Oven Temperature Program: A temperature gradient starting from a low temperature to a high temperature to ensure the separation of compounds with different boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds.

The identification of impurities is achieved by comparing their mass spectra with a reference library and their retention times with those of known standards.

Sourcing and Qualification Workflow

A systematic approach to sourcing and qualifying this compound is crucial for ensuring the integrity of research and development activities. The following diagram illustrates a logical workflow.

Caption: A logical workflow for sourcing and qualifying this compound.

References

The Mechanism of Action of 5-Nitro-2-(trifluoromethyl)pyridine Derivatives as Androgen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 5-Nitro-2-(trifluoromethyl)pyridine derivatives, focusing on their role as potent antagonists of the Androgen Receptor (AR). The emergence of these compounds offers a promising avenue for the development of novel therapeutics, particularly in the context of castration-resistant prostate cancer (CRPC), where resistance to current antiandrogen therapies is a significant clinical challenge. This document outlines the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds, with a primary focus on the exemplary molecule, 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine.

Core Mechanism of Action: Androgen Receptor Antagonism

The principal mechanism of action for bioactive this compound derivatives, such as 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine, is the direct competitive antagonism of the Androgen Receptor.[1] Unlike AR agonists which activate the receptor, these compounds bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for receptor activation, subsequent nuclear translocation, DNA binding, and the transcription of androgen-responsive genes that drive prostate cancer cell proliferation.

Notably, certain derivatives have been identified as "pure" antagonists, meaning they do not exhibit partial agonist activity, a common drawback of earlier generations of antiandrogens. This pure antagonism is maintained even in the presence of AR mutations that can convert other antagonists into agonists, representing a significant advantage in treating resistant forms of prostate cancer.[1]

Quantitative Analysis of Androgen Receptor Antagonism

The potency of this compound derivatives as AR antagonists has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit 50% of the AR's transcriptional activity.

| Compound | IC50 (μM) | Target | Assay Type | Reference |

| 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine (EF2) | 0.30 | Androgen Receptor | Transcriptional Activation Assay | [1] |

| EL15 (a related derivative) | 0.94 | Androgen Receptor | Transcriptional Activation Assay | [1] |

Signaling Pathway

The binding of a this compound derivative to the Androgen Receptor disrupts the canonical AR signaling pathway. The following diagram illustrates this inhibitory action.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-Nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 5-Nitro-2-(trifluoromethyl)pyridine, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presented methodology is based on a copper-catalyzed trifluoromethylation of 2-chloro-5-nitropyridine using the Ruppert-Prakash reagent (TMSCF₃). This approach is a well-established and versatile method for the introduction of a trifluoromethyl group onto an aromatic ring.

Overview of the Synthetic Approach

The proposed synthesis involves a single-step conversion of the commercially available starting material, 2-chloro-5-nitropyridine, to the desired product, this compound. The reaction is catalyzed by a copper(I) species in the presence of a suitable ligand and a fluoride source, which facilitates the transfer of the trifluoromethyl group from the Ruppert-Prakash reagent to the pyridine ring.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. These values are based on general protocols for copper-catalyzed trifluoromethylation reactions and may require optimization for this specific substrate.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-chloro-5-nitropyridine | 1.0 | mmol | Limiting reagent |

| Ruppert-Prakash Reagent (TMSCF₃) | 1.5 | mmol | 1.5 equivalents |

| Copper(I) Iodide (CuI) | 0.1 | mmol | 10 mol% |

| 1,10-Phenanthroline | 0.2 | mmol | 20 mol% |

| Potassium Fluoride (KF) | 2.0 | mmol | 2.0 equivalents |

| Solvent | |||

| Anhydrous N,N-Dimethylformamide (DMF) | 5 | mL | |

| Reaction Conditions | |||

| Temperature | 100 | °C | |

| Reaction Time | 12 | hours | Monitor by TLC or GC-MS |

| Atmosphere | Inert (Argon or Nitrogen) |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

2-chloro-5-nitropyridine

-

Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)[1][2]

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium fluoride (KF), spray-dried

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or a flame-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Procedure:

-

Reaction Setup:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg), copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and potassium fluoride (2.0 mmol, 116.2 mg).

-

Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free atmosphere.

-

-

Addition of Solvent and Reagent:

-

Add anhydrous DMF (5 mL) to the Schlenk tube via syringe.

-

Stir the mixture to dissolve the solids.

-

Carefully add the Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 0.22 mL) to the reaction mixture via syringe.

-

-

Reaction:

-

Seal the Schlenk tube and place it in a preheated heating mantle or oil bath set to 100 °C.

-

Stir the reaction mixture vigorously for 12 hours.

-

Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots from the reaction mixture.

-

-

Workup:

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the reaction mixture to cool to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a mixture of hexanes and ethyl acetate).

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound.

-

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation.[3][4]

References

The Pivotal Role of 5-Nitro-2-(trifluoromethyl)pyridine in the Synthesis of Advanced Agrochemicals

Introduction

5-Nitro-2-(trifluoromethyl)pyridine is a key starting material in the synthesis of a variety of high-performance agrochemicals. The presence of the trifluoromethyl group imparts unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. The nitro group, being a versatile functional group, can be readily transformed into other functionalities, providing a gateway to a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals derived from this compound, targeting researchers, scientists, and professionals in the field of drug development and crop protection.

Proposed Synthetic Pathway: From this compound to Key Agrochemical Intermediates

A crucial step in harnessing the synthetic potential of this compound is its conversion to more advanced intermediates, primarily 5-amino-2-(trifluoromethyl)pyridine and subsequently 2-chloro-5-(trifluoromethyl)pyridine. This two-step pathway unlocks the door to a multitude of commercial agrochemicals.

Figure 1: Proposed synthetic route from this compound to the key intermediate 2-Chloro-5-(trifluoromethyl)pyridine.

Application Note 1: Synthesis of the Herbicide Fluazifop-butyl

Application: Fluazifop-butyl is a selective post-emergence herbicide used to control a wide range of annual and perennial grass weeds in broadleaf crops.

Mode of Action: Fluazifop-butyl is a systemic herbicide that is rapidly absorbed by the leaves and translocated to the growing points of the plants. It inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for the biosynthesis of fatty acids, leading to the disruption of cell membrane formation and ultimately plant death.

Experimental Protocol: Synthesis of Fluazifop-butyl from 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is based on the well-established synthesis of aryloxyphenoxypropionate herbicides.

Step 1: Synthesis of 2-(4-Hydroxyphenoxy)-5-(trifluoromethyl)pyridine

-

To a solution of hydroquinone in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

-

Add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.

-

Heat the reaction mixture with stirring until the reaction is complete (monitored by TLC or GC).

-

After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the desired product.

Step 2: Synthesis of Fluazifop-butyl

-

The product from Step 1 is dissolved in a suitable solvent (e.g., acetone) with a base (e.g., potassium carbonate).

-

Butyl 2-bromopropionate is added, and the mixture is heated under reflux until the reaction is complete.

-

The solvent is evaporated, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to give crude Fluazifop-butyl, which can be further purified by chromatography or distillation.

| Reactant | Molar Ratio | Notes |

| 2-Chloro-5-(trifluoromethyl)pyridine | 1.0 | Key intermediate |

| Hydroquinone | 1.1 | Provides the phenoxy linkage |

| Butyl 2-bromopropionate | 1.2 | Introduces the propionate ester moiety |

| Potassium Carbonate | 2.5 | Base for both steps |

Table 1: Molar ratios for the synthesis of Fluazifop-butyl.

Figure 2: Synthesis and mode of action of Fluazifop-butyl.

Application Note 2: Synthesis of the Insecticide Chlorfluazuron

Application: Chlorfluazuron is a benzoylurea insecticide used to control a broad range of chewing and sucking insects, particularly Lepidoptera, Coleoptera, and some Hemiptera, in cotton, vegetables, and fruit.

Mode of Action: Chlorfluazuron acts as an insect growth regulator. It inhibits chitin biosynthesis, a key component of the insect's exoskeleton. This disruption of the molting process leads to the death of larvae and pupae.

Experimental Protocol: Synthesis of Chlorfluazuron from 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis of Chlorfluazuron requires the intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine. While not directly synthesized in one step from this compound, chlorination of the trifluoromethylpyridine ring is a known industrial process.

Step 1: Synthesis of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline

-

In a reaction vessel, combine 2,6-dichloro-4-aminophenol, 2,3-dichloro-5-trifluoromethylpyridine, and a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylacetamide (DMA).[1]

-

Heat the mixture to facilitate the etherification reaction.[1]

-

Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate containing the intermediate is used in the next step.[1]

Step 2: Synthesis of Chlorfluazuron

-

To the filtrate from the previous step, add 2,6-difluorobenzoyl isocyanate.

-

The condensation reaction proceeds to form Chlorfluazuron.[1]

-

The product can be isolated by precipitation and purified by recrystallization.

| Reactant | Molar Ratio | Notes |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1.0 | Key intermediate |

| 2,6-Dichloro-4-aminophenol | 1.0 | Provides the aniline moiety |

| 2,6-Difluorobenzoyl isocyanate | 1.0 | Forms the urea linkage |

| Anhydrous Potassium Carbonate | 1.1 | Base for the etherification step |

Table 2: Molar ratios for the synthesis of Chlorfluazuron.

Figure 3: Synthesis and mode of action of Chlorfluazuron.

Disclaimer: The provided experimental protocols are for informational purposes and should be adapted and optimized by qualified chemists in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving the 5-Nitro-2-(trifluoromethyl)pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern medicinal chemistry, enabling the synthesis of complex aryl and heteroaryl structures. The pyridine ring, a ubiquitous motif in pharmaceuticals, becomes particularly susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. The 5-nitro-2-(trifluoromethyl)pyridine scaffold is an excellent example of such an activated system. The combined electron-withdrawing effects of the nitro group and the trifluoromethyl group render the pyridine ring highly electrophilic, facilitating the displacement of a suitable leaving group.

It is important to note that for SNAr reactions on this scaffold, the trifluoromethyl group itself is not the leaving group. Instead, a halogen, typically chlorine, is strategically placed at the 2-position to serve as the leaving group. Therefore, the key intermediate for these transformations is 2-chloro-5-nitro-3-(trifluoromethyl)pyridine . These application notes will focus on the SNAr reactions of this pivotal intermediate with various nucleophiles, providing detailed protocols and quantitative data to aid in the development of novel chemical entities.

Reaction Mechanism

The SNAr reaction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and is stabilized by the electron-withdrawing nitro and trifluoromethyl groups.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion, yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Synthesis of the Key Intermediate: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

The starting material for these SNAr reactions, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, can be synthesized from 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine[1][2]

Materials:

-

5-Nitro-3-(trifluoromethyl)pyridin-2-ol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise.

-

Add N,N-dimethylformamide (1.957 mL, 25.3 mmol) as a catalyst.

-

Stir the reaction mixture at 100°C for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Quantitative Data:

| Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Nitro-3-(trifluoromethyl)pyridin-2-ol | SOCl₂ | DMF | 100 | 10 | 86 | [1] |

| 2-Hydroxy-3-nitro-5-trifluoromethylpyridine | POCl₃, Quinoline | - | 120 | 1.5 | 88 | [2] |

| 3-Nitro-5-trifluoromethyl-pyridin-2-ol | POCl₃, Benzyltrimethylammonium chloride | - | 80 | 3 | 92 | [2] |

Application Notes: SNAr Reactions with Various Nucleophiles

The highly activated nature of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine allows for its reaction with a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted pyridines.

Reactions with Amine Nucleophiles

The reaction of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with primary and secondary amines is a common method for the synthesis of 2-amino-5-nitropyridine derivatives, which are valuable scaffolds in drug discovery.

General Experimental Workflow for SNAr with Amines:

Caption: A generalized workflow for SNAr reactions.

Quantitative Data for Reactions with Amines:

| Aryl Halide | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2,3-Dichloro-5-trifluoromethylpyridine | Aq. Ammonia | - | Autoclave | 100-125 | 29 | - |

Detailed Protocol: Synthesis of N-Aryl-5-nitro-3-(trifluoromethyl)pyridin-2-amines (Representative)

This protocol is adapted from procedures for similar activated chloropyridines.

Materials:

-

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

-

Substituted aniline

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv) and the substituted aniline (1.1 equiv) in anhydrous DMF.

-

Add potassium carbonate (2.0 equiv).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactions with Thiol Nucleophiles

The reaction with thiols provides access to 2-thioether-substituted pyridines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Logical Relationship for SNAr with Thiols:

Caption: Key components in the SNAr reaction.

Detailed Protocol: Synthesis of 2-(Arylthio)-5-nitro-3-(trifluoromethyl)pyridines (Representative)

Materials:

-

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

-

Aryl thiol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous DMF or THF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equiv) in anhydrous DMF.

-

Cool the suspension to 0°C and add a solution of the aryl thiol (1.1 equiv) in DMF dropwise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv) in DMF.

-

Stir the reaction at room temperature or heat gently (e.g., 50°C) until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify the product by column chromatography.

Reactions with Alkoxide Nucleophiles

The displacement of the chloride with an alkoxide leads to the formation of 2-alkoxy-5-nitropyridine derivatives. The alkoxide is typically generated in situ by reacting an alcohol with a strong base.

Quantitative Data for Reactions with Alkoxides:

Specific data for 2-chloro-5-nitro-3-(trifluoromethyl)pyridine is limited, but related substrates show high reactivity.

| Aryl Halide | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Dichloromethyl-pyridine | Methanol | NaOMe | Methanol | Reflux | - |

| 2-Chloro-6-methoxypyridine | - | - | - | - | - |

Detailed Protocol: Synthesis of 2-Alkoxy-5-nitro-3-(trifluoromethyl)pyridines (Representative)

Materials:

-

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

-

Alcohol (e.g., methanol, ethanol)

-

Sodium hydride (NaH) or Sodium metal

-

Anhydrous alcohol as solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the anhydrous alcohol.

-

Carefully add sodium hydride or sodium metal (1.2 equiv) in portions to the alcohol at 0°C to generate the sodium alkoxide.

-

Once the base has fully reacted, add a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 equiv) in the same alcohol.

-

Stir the reaction at room temperature or heat to reflux until completion (monitor by TLC).

-

Cool the reaction and quench with water.

-

Remove the alcohol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The nucleophilic aromatic substitution reactions of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine provide a versatile and efficient pathway for the synthesis of a wide range of substituted pyridine derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of this important chemical space. The high reactivity of the substrate allows for the introduction of diverse functionalities under relatively mild conditions, making it an attractive building block for the generation of novel bioactive molecules.

References

Application Notes and Protocols for the Catalylic Reduction of 5-Nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of the nitro group on 5-Nitro-2-(trifluoromethyl)pyridine to the corresponding 5-Amino-2-(trifluoromethyl)pyridine is a crucial transformation in synthetic organic chemistry. The resulting aminopyridine is a valuable building block in the pharmaceutical and agrochemical industries due to the unique electronic properties imparted by the trifluoromethyl group. This document provides detailed application notes, experimental protocols, and comparative data for this catalytic hydrogenation, focusing on the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel.

Signaling Pathways and Reaction Mechanism

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, on the surface of the metal catalyst. The generally accepted Haber-Lukashevich pathway outlines this stepwise reduction. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electron density of the pyridine ring and the nitro group, potentially affecting the rate and selectivity of the reaction.

Experimental Workflow Overview

Caption: General workflow for the catalytic hydrogenation of this compound.

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes reaction conditions and outcomes for the catalytic reduction of nitropyridines, including a close structural analog to the target compound.

| Substrate | Catalyst | Catalyst Loading | Hydrogen Source/Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Raney®-Ni | ~13 wt% | H₂ (balloon) | THF | 22 | 24 | Not specified | [1] |

| 4-Nitrotoluene | 10% Pd/C | 10 wt% | Ammonium Formate | Ethanol | 60 | - | 71 | |

| Halogenated Nitroarenes | 5% Pd/C | 5 wt% | Hydrazine Hydrate | Methanol | 80 | 0.08 | Good | |

| Various Nitro Compounds | 0.4 mol% Pd/C | 0.4 mol% | H₂ (1 atm balloon) | Water | Room Temp. | - | High |

Note: Data for a structurally similar compound is provided due to the limited availability of specific data for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the reduction of a nitroaromatic compound and may require optimization for this compound.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C, 5-10 wt% loading)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) cylinder or balloon

-

Inert gas (Nitrogen or Argon)

-

High-pressure hydrogenation reactor (e.g., Parr shaker) or a round-bottom flask with a balloon setup

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel or a round-bottom flask, add this compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere if possible.

-

Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.

-

Pressurization: If using a high-pressure reactor, pressurize it with hydrogen gas to the desired pressure (e.g., 50-100 psi). If using a balloon, evacuate the flask and refill with hydrogen from the balloon. Repeat this cycle 3-5 times.

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should not be allowed to dry. The filter cake should be quenched with water immediately after filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-(trifluoromethyl)pyridine.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from the reduction of a similar substrate, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[1]

Materials:

-

This compound

-

Raney® Nickel (in a slurry, typically in water or ethanol)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) balloon

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere, add a suspension of Raney®-Ni in THF.

-

Substrate Addition: Dissolve this compound (1.0 eq) in THF and add it to the catalyst suspension.

-

Hydrogenation: Slowly bubble hydrogen gas through the stirred solution for 24 hours using a balloon.

-

Work-up: After 24 hours, purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and the filter cake must be kept wet and handled with care.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-Amino-2-(trifluoromethyl)pyridine.

-

Purification: Purify the crude product as necessary.

Safety Precautions

-

Catalyst Handling: Both Pd/C and Raney® Nickel are pyrophoric, especially after use. They should be handled with extreme care, kept wet, and not exposed to air when dry. Spent catalyst should be quenched and disposed of according to safety guidelines.

-